molecular formula C22H22N2O5 B13637306 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid

Cat. No.: B13637306
M. Wt: 394.4 g/mol
InChI Key: YINDOSYVRZADBY-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative widely used in peptide synthesis. Its structure comprises a pyrrolidine ring linked via a formamido group to a glycine residue (acetic acid moiety) . The Fmoc group serves as a temporary protecting group for amines, removable under mild basic conditions, making it indispensable in solid-phase peptide synthesis (SPPS). The molecular formula is C₂₂H₂₂N₂O₅, with a molecular weight of 394.43 g/mol (CAS: 250695-65-9) .

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDOSYVRZADBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs differing in substituents, linkage types, or heterocyclic cores. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature(s
2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid C₂₂H₂₂N₂O₅ 394.43 250695-65-9 Formamido linkage between Fmoc-pyrrolidine and glycine; chiral center at pyrrolidine C2
(R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid C₂₁H₂₁NO₄ 351.40 193693-61-7 Acetic acid directly attached to Fmoc-pyrrolidine; lacks formamido group
2-{[(2R)-1-Fmoc-pyrrolidin-2-yl]methoxy}acetic acid C₂₂H₂₃NO₅ 381.43 1335206-44-4 Methoxy linker instead of formamido; chiral pyrrolidine
3-{Fmoc-amino}-6-methyl-2-oxo-pyridinyl acetic acid C₂₃H₂₂N₂O₅ 406.44 1076196-99-0 Pyridinone ring replaces pyrrolidine; methyl substituent at C6
Fmoc-Pro-Gly-OH (dipeptide) C₂₂H₂₂N₂O₅ 394.43 250695-65-9 Identical to target compound; confirmed as a dipeptide intermediate in SPPS
Key Observations :

Linkage Diversity :

  • The target compound uses a formamido (-NHC(O)-) linkage, critical for peptide bond formation. In contrast, analogs like 2-{[(2R)-1-Fmoc-pyrrolidin-2-yl]methoxy}acetic acid (CAS: 1335206-44-4) feature an ether (-O-) linkage, altering hydrophilicity and synthetic utility .
  • Fmoc-Pro-Gly-OH (CAS: 250695-65-9) shares the same molecular formula as the target compound, confirming its identity as a dipeptide building block .

Chirality and Stereochemistry :

  • The (R)-configuration in (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid (CAS: 193693-61-7) highlights the role of stereochemistry in biochemical activity, particularly in enzyme-substrate recognition .

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